molecular formula C24H17IO3 B3736466 2-[(4-Iodophenyl)methyl]-2-phenacylindene-1,3-dione

2-[(4-Iodophenyl)methyl]-2-phenacylindene-1,3-dione

Cat. No.: B3736466
M. Wt: 480.3 g/mol
InChI Key: FCUXLBQHATTZJK-UHFFFAOYSA-N
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Description

2-[(4-Iodophenyl)methyl]-2-phenacylindene-1,3-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an iodophenyl group and a phenacyl group attached to an indene-1,3-dione core

Properties

IUPAC Name

2-[(4-iodophenyl)methyl]-2-phenacylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17IO3/c25-18-12-10-16(11-13-18)14-24(15-21(26)17-6-2-1-3-7-17)22(27)19-8-4-5-9-20(19)23(24)28/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUXLBQHATTZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)methyl]-2-phenacylindene-1,3-dione can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)methyl]-2-phenacylindene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-[(4-Iodophenyl)methyl]-2-phenacylindene-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)methyl]-2-phenacylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s iodophenyl and phenacyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological and chemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)methyl]-2-phenacylindene-1,3-dione
  • 2-[(4-Chlorophenyl)methyl]-2-phenacylindene-1,3-dione
  • 2-[(4-Fluorophenyl)methyl]-2-phenacylindene-1,3-dione

Uniqueness

2-[(4-Iodophenyl)methyl]-2-phenacylindene-1,3-dione is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties and reactivity compared to its bromine, chlorine, and fluorine analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Iodophenyl)methyl]-2-phenacylindene-1,3-dione
Reactant of Route 2
2-[(4-Iodophenyl)methyl]-2-phenacylindene-1,3-dione

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